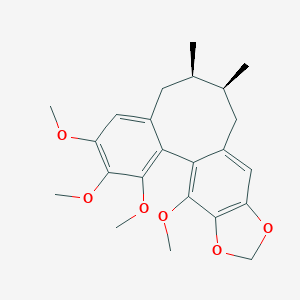
Tris(hydroxyethyl)aminomethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(hydroxyethyl)aminomethane (also known as Tris or THAM) is a chemical compound with the molecular formula C4H11NO3. It is a white crystalline powder that is commonly used in biochemistry and molecular biology as a buffer solution. Tris has a pKa value of 8.1, which makes it an effective buffer for a wide range of biological applications.
Applications De Recherche Scientifique
Microassay Development
- Tris has been utilized in developing assays, particularly for measuring its concentration in biological samples. Linn and Roberts (1961) describe a method for quantifying Tris in blood or urine, leveraging its reaction with alkaline periodate (Linn & Roberts, 1961).
Molecular Cage Construction
- Tris has been used in the formation of molecular structures, such as in the creation of a cubic polyoxometalate-organic molecular cage, demonstrating its role in the field of materials science (Zheng et al., 2010).
Biochemical and Cellular Research
- It's been studied for its effects on cellular mechanisms. Marshall and Olefsky (1981) investigated the influence of Tris on insulin-induced loss of cell-surface insulin receptors in rat adipocytes (Marshall & Olefsky, 1981).
Chemical Interaction Studies
- Research has been conducted on Tris' interaction with other substances, such as its effect on the dissolution rates of borosilicate glasses. Tournie et al. (2013) explored how Tris influences the alteration kinetics of these glasses (Tournie et al., 2013).
Role in Insulin Biosynthesis
- Ejiri et al. (1985) examined Tris' impact on insulin, glucagon, and somatostatin release and synthesis in pancreatic B cells, indicating its utility in endocrinological studies (Ejiri et al., 1985).
Buffering Applications
- Tris has been a subject of study in its buffering capacity, like in Rodkey's (1964) research where Tris solutions were used as a primary standard for Kjeldahl nitrogen analysis (Rodkey, 1964).
Catalysis in Chemical Synthesis
- Its application as a catalyst in chemical synthesis is highlighted in the work by Kalla and Kim (2017), where they used Tris as an organobase catalyst for the synthesis of β-phosphonomalonates (Kalla & Kim, 2017).
Cellular Permeability Studies
- In studies related to cellular biology, Tris has been used to examine its effects on the permeability of bacterial membranes, as shown in research by Irvin, Macalister, and Costerton (1981) on Escherichia coli (Irvin, Macalister, & Costerton, 1981).
Propriétés
Numéro CAS |
125361-02-6 |
|---|---|
Nom du produit |
Tris(hydroxyethyl)aminomethane |
Formule moléculaire |
C7H17NO3 |
Poids moléculaire |
163.21 g/mol |
Nom IUPAC |
3-amino-3-(2-hydroxyethyl)pentane-1,5-diol |
InChI |
InChI=1S/C7H17NO3/c8-7(1-4-9,2-5-10)3-6-11/h9-11H,1-6,8H2 |
Clé InChI |
GKODZWOPPOTFGA-UHFFFAOYSA-N |
SMILES |
C(CO)C(CCO)(CCO)N |
SMILES canonique |
C(CO)C(CCO)(CCO)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



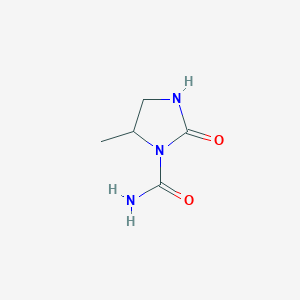

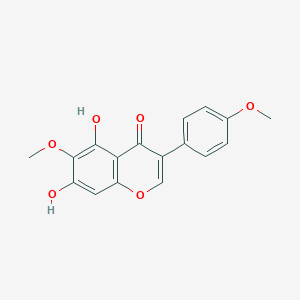

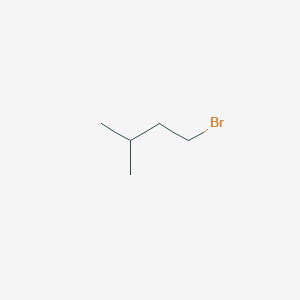
![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)

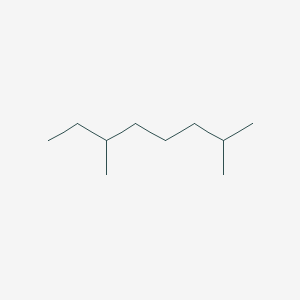

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one](/img/structure/B150252.png)

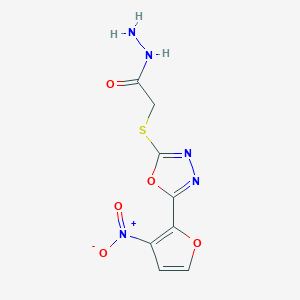
![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
